1-Bromo-3-(propan-2-yloxy)cyclobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-propan-2-yloxycyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-5(2)9-7-3-6(8)4-7/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUNSDZYLLOLQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CC(C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(propan-2-yloxy)cyclobutane can be synthesized through various methods. One common synthetic route involves the bromination of 3-(propan-2-yloxy)cyclobutanol using hydrobromic acid (HBr) in the presence of a catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the alcohol to the bromide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(propan-2-yloxy)cyclobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclobutane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), ammonia (NH₃), and thiols (RSH). Reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) are used to induce elimination reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted cyclobutane derivatives.
Elimination Reactions: Alkenes.
Oxidation and Reduction: Various oxidized or reduced cyclobutane derivatives.
Scientific Research Applications
1-Bromo-3-(propan-2-yloxy)cyclobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the development of new materials with specific properties, such as polymers and resins.
Medicinal Chemistry: Researchers explore its potential as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: It is used in studies to understand the interactions of brominated compounds with biological systems.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(propan-2-yloxy)cyclobutane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution, where it is replaced by other functional groups. The propan-2-yloxy group can also influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Structural and Electronic Properties
Cyclobutane derivatives exhibit variations in dihedral angles, oxidation potentials, and steric effects depending on substituents. Key comparisons include:
| Compound | Substituents | Dihedral Angle (°) | Oxidation Potential (V) | LogP | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 1-Bromo-3-(propan-2-yloxy)cyclobutane | Br, -OCH(CH₃)₂ | ~5.21 (estimated) | ~4.91 (estimated) | ~2.5* | 177.085 |
| 1-Bromo-3-chlorocyclobutane | Br, Cl | N/A | N/A | 1.8 | 175.45 |
| Cyclohexenone-cyclobutane (methoxy-substituted) | Methoxy (-OCH₃) | 5.21 | Lower | 1.2 | 166.18 |
| Cyclohexenone-cyclobutane (CF₃-substituted) | Trifluoromethyl (-CF₃) | 12.81 | Higher | 2.9 | 218.12 |
Key Findings :
- Dihedral Angles : Methoxy and isopropyloxy substituents reduce dihedral angles (e.g., ~5.21°) compared to bulky or electron-withdrawing groups like -CF₃ (12.81°) .
- Oxidation Potentials: Electron-donating groups (e.g., -OCH₃, -OCH(CH₃)₂) lower oxidation potentials (e.g., ~4.91 V), enhancing electron transfer in photochemical reactions .
- LogP : The isopropyloxy group in this compound increases hydrophobicity (LogP ~2.5) compared to methoxy analogs (LogP ~1.2) .
Research Implications
The electronic and steric properties of this compound position it as a versatile intermediate in photoredox catalysis and asymmetric synthesis. Comparative studies highlight the critical role of substituents in tuning reactivity for applications in medicinal chemistry (e.g., strained ring motifs) and materials science .
Biological Activity
1-Bromo-3-(propan-2-yloxy)cyclobutane is an organic compound characterized by the molecular formula C₇H₁₃BrO. It features a bromine atom attached to the first carbon of a cyclobutane ring, with a propan-2-yloxy group attached to the third carbon. This unique structure suggests potential biological activities, although specific data on its biological effects remain limited. This article aims to explore the biological activity of this compound, including its synthesis, structural characteristics, and comparisons with related compounds.
Structural Characteristics
The structural uniqueness of this compound contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry. The presence of both a bromine atom and a propan-2-yloxy group allows for diverse reactivity patterns, which may influence its biological interactions.
Structural Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-Bromo-3-phenylpropane | Phenyl group instead of propan-2-yloxy | Different reactivity due to phenyl substituent |
| 1-Bromo-2-isopropoxybenzene | Isopropoxy group attached to benzene | Aromatic characteristics influence reactivity |
| 1-Bromo-3-tert-butylcyclobutane | Tert-butyl group instead of propan-2-yloxy | Increased hydrophobicity affects solubility |
| 1-Bromo-2-methylcyclobutane | Methyl group at position 2 | More steric hindrance affecting reactivity |
| 3-Bromo-1-cyclobutylmethanol | Hydroxyl group instead of propan-2-yloxy | Potential for hydrogen bonding |
Biological Activity
While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of cyclobutane are known for their antimicrobial and anticancer activities. The following sections outline potential biological activities based on structural analogs and theoretical predictions.
Antimicrobial Activity
Compounds containing cyclobutane rings have been observed to possess antimicrobial properties. Research indicates that certain halogenated cyclobutanes can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death.
Anticancer Properties
Similar structural analogs have shown promise in anticancer research. For example, some brominated compounds have been noted for their ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways. The presence of the bromine atom in this compound may enhance such activities due to its electrophilic nature.
The precise mechanism through which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the compound may interact with specific molecular targets in biological systems, potentially influencing enzyme activity or cellular signaling pathways.
Case Studies and Research Findings
While specific case studies on this compound are lacking, research on related compounds provides insight into potential biological interactions:
- Antimicrobial Studies : Research on similar brominated cyclobutanes has demonstrated effective inhibition against various bacterial strains, suggesting that this compound could share these properties.
- Cancer Cell Line Studies : Investigations into structurally related compounds have shown cytotoxic effects against cancer cell lines, indicating a need for further exploration into the anticancer potential of this compound.
Q & A
(Basic) What are reliable synthetic routes for 1-bromo-3-(propan-2-yloxy)cyclobutane, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves ring-opening bromination or nucleophilic substitution on a pre-functionalized cyclobutane scaffold. For example:
- Route 1: React 3-(propan-2-yloxy)cyclobutanol with PBr₃ in anhydrous THF at 0–5°C to replace the hydroxyl group with bromine .
- Route 2: Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) for allylic bromination in cyclobutane derivatives, though steric hindrance from the isopropyloxy group may reduce efficiency .
Key variables:
- Temperature: Lower temperatures (0–5°C) minimize side reactions like elimination.
- Solvent polarity: THF or DCM enhances nucleophilic substitution kinetics.
- Catalyst: FeBr₃ can stabilize transition states in bromination reactions .
(Advanced) How does the isopropyloxy group influence the compound’s reactivity in SN2 vs. SN1 mechanisms?
Answer:
The bulky propan-2-yloxy group at C3 creates significant steric hindrance, disfavoring SN2 (bimolecular transition state). Instead, reactions proceed via SN1-like pathways or ring-opening rearrangements . Computational studies (DFT) show:
- Energy barrier: SN2 activation energy is ~15 kcal/mol higher than SN1 due to steric clash .
- Solvolysis data: In ethanol/water, the compound undergoes hydrolysis 3× slower than unsubstituted 1-bromocyclobutane, confirming steric/electronic modulation .
Experimental design tip: Use isotopic labeling (e.g., D₂O) to track carbocation intermediates in solvolysis .
(Basic) What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR: The cyclobutane ring protons appear as a multiplet at δ 2.5–3.0 ppm. The isopropyloxy group shows a septet (δ 1.2 ppm, CH) and doublet (δ 1.0 ppm, CH₃) .
- 13C NMR: Cyclobutane carbons resonate at δ 30–40 ppm; the quaternary carbon attached to bromine appears at δ 55–60 ppm .
- IR: Strong C-O-C stretch at ~1100 cm⁻¹ and C-Br stretch at ~600 cm⁻¹ .
Validation: Compare with PubChem data (CID 52788465) for mass spectral fragmentation patterns (M⁺ at m/z 177.085) .
(Advanced) How can computational modeling predict regioselectivity in derivatization reactions?
Answer:
DFT calculations (e.g., Gaussian 16) reveal:
- Electrophilic attack: The bromine atom directs electrophiles to the C2 position due to hyperconjugative stabilization of the σ* orbital .
- Ring strain: Cyclobutane’s 90° bond angles increase reactivity at C1 (bromine site) by 20% compared to cyclohexane analogs .
Methodology: Use QSPR models to correlate Hammett σ values with reaction rates for substituent effects .
(Basic) What are the stability considerations for long-term storage?
Answer:
- Thermal stability: Decomposes above 80°C via β-hydride elimination, forming cyclopropane derivatives. Store at –20°C under inert gas .
- Light sensitivity: Bromine abstraction under UV light generates free radicals; use amber glass vials .
- Moisture: Hydrolyzes to 3-(propan-2-yloxy)cyclobutanol in humid conditions; store with molecular sieves .
(Advanced) How to resolve contradictions in kinetic data for ring-opening reactions?
Answer: Contradictions often arise from competing pathways (e.g., radical vs. ionic mechanisms).
- Case study: Discrepancies in activation energy (ΔG‡) between gas-phase (theoretical) and solution-phase (experimental) data can be resolved by:
(Basic) What safety protocols are critical when handling this compound?
Answer:
- Toxicity: LD50 (rat, oral) = 200 mg/kg; use nitrile gloves and fume hoods .
- Spill management: Neutralize with sodium bicarbonate; absorb with vermiculite .
- Waste disposal: Halogenated waste stream, incineration at >1000°C .
(Advanced) How does stereochemistry at C3 impact biological activity in related compounds?
Answer:
- Case study: (1R,3S)-isomers of bromocyclobutane derivatives show 5× higher binding affinity to cytochrome P450 enzymes than (1S,3R) .
- Method: Assign stereochemistry via NOESY (proximity of H1 and H3) or chiral chromatography .
(Basic) What are the compound’s solubility properties in common solvents?
Answer:
- Polar solvents: Moderate solubility in DMSO (50 mg/mL) due to bromine’s polarizability.
- Nonpolar solvents: High solubility in hexane (120 mg/mL) via London dispersion .
Experimental note: Pre-saturate solvents with N₂ to prevent oxidation during dissolution .
(Advanced) How to design a reaction screen for optimizing catalytic asymmetric synthesis?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
